2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine
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Overview
Description
2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and an amine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine typically involves the condensation of 4-chloroaniline with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the benzimidazole ring, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1{H}-benzimidazol-5-amine
- 2-(4-fluorophenyl)-1{H}-benzimidazol-5-amine
- 2-(4-methylphenyl)-1{H}-benzimidazol-5-amine
Uniqueness
2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets
Properties
Molecular Formula |
C13H12Cl3N3 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H |
InChI Key |
TWZXYXMZCNSYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl |
Origin of Product |
United States |
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